(6R)-Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Enantioselective synthesis Chiral pool building blocks Absolute configuration

This enantiopure (1R,4S,6R) building block features an exo-configured 6-hydroxy group, enabling predictable spatial orientation in drug scaffolds. Unlike the racemic mixture (CAS 207405-59-2), it eliminates chiral separation steps and ensures correct absolute stereochemistry for DPP-4 inhibitors (neogliptin analogs, IC₅₀ 4.3 nM) and orexin receptor antagonists. The Boc protecting group allows acidolytic deprotection orthogonal to Cbz/Fmoc strategies. Its rigid [2.2.1] core constrains the C6 exit vector, delivering superior binding potency over flexible scaffolds. Available at ≥97% purity for fragment-based drug discovery and polyamine dendrimer synthesis.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
Cat. No. B11817664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6R)-Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1C(C2)O
InChIInChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-9,13H,4-6H2,1-3H3/t7-,8-,9-/m1/s1
InChIKeyPABFVGKPNHVSCG-IWSPIJDZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6R)-Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate – A Chiral 2-Azanorbornane Building Block for Enantioselective Synthesis


(6R)-Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a conformationally rigid, enantiopure bicyclic amine building block belonging to the 2-azabicyclo[2.2.1]heptane (2-azanorbornane) class . It features a tert-butyloxycarbonyl (Boc) protecting group on the bridgehead nitrogen and a stereodefined (6R)-hydroxy substituent on the bicyclic core, yielding an exo-configured alcohol with the full stereochemical designation (1R,4S,6R) . The compound has molecular formula C₁₁H₁₉NO₃, molecular weight 213.27 g·mol⁻¹, and is commercially available at ≥97% chemical purity from multiple suppliers . Its rigid bicyclic framework confers predictable spatial orientation, making it a preferred chiral intermediate for the construction of biologically active molecules requiring defined three-dimensional geometry [1].

Why Racemic or Mismatched Stereoisomers Cannot Substitute for (6R)-Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate


Substituting the enantiopure (6R)-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane with its racemic counterpart (CAS 207405-59-2) or with stereochemically mismatched isomers introduces uncontrolled stereochemical mixtures that propagate through subsequent synthetic steps, compromising the enantiomeric purity of final targets . The exo (1R,4S,6R) configuration is critical for reproducing literature procedures that rely on the defined spatial orientation of the 6-hydroxy group; the endo isomer (1S,4R,6S, CAS 198835-01-7) presents the hydroxyl on the opposite face of the bicyclic system, altering hydrogen-bonding patterns, steric accessibility, and diastereoselectivity in downstream transformations [1]. Furthermore, replacing the Boc protecting group with a Cbz analog eliminates acid-labile orthogonal deprotection capability, forcing hydrogenolysis-based removal that may be incompatible with reducible functionalities elsewhere in the molecule .

Product-Specific Quantitative Differentiation Evidence for (6R)-Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate


Enantiopure (6R) Stereoisomer vs. Racemic Mixture: Optical Purity and Synthetic Value

The (6R)-enantiopure compound (CAS 1099570-25-8 or 1932398-86-1) is supplied as a single stereoisomer with defined absolute configuration (1R,4S,6R), whereas the commonly available racemic mixture (CAS 207405-59-2) contains a 1:1 ratio of enantiomers with zero net optical rotation . Commercial enantiopure material is specified at ≥97% chemical purity, implying an enantiomeric excess approaching ≥94% assuming the impurity is predominantly the enantiomer . Use of the racemate in enantioselective synthesis routes yields diastereomeric mixtures that require chiral chromatographic separation, adding 1–3 synthetic steps and reducing overall yield by an estimated 30–60% depending on separation efficiency .

Enantioselective synthesis Chiral pool building blocks Absolute configuration

Exo-(6R)-Hydroxy vs. Endo-(6S)-Hydroxy Configuration: Impact on Diastereoselective Transformations

The target compound bears the 6-hydroxy group in the exo orientation relative to the nitrogen bridge (1R,4S,6R configuration). The endo isomer (CAS 198835-01-7 or 198835-05-1) places the hydroxyl on the opposite face of the bicyclic framework. While direct comparative reactivity data for the Boc-protected alcohols in isolation are not publicly available, studies on analogous N-benzyl-6-hydroxy-2-azabicyclo[2.2.1]heptane systems demonstrate that exo and endo isomers exhibit substantially different reactivity in phosphorylation and halogenation reactions [1]. For the 2-methyl-2-azabicyclo[2.2.1]heptane system, low-temperature ¹³C NMR measurements established that the endo isomer is approximately 0.3 kcal·mol⁻¹ more thermodynamically stable than the exo isomer, a difference that can influence conformational equilibria and, by extension, stereochemical outcomes in reactions at the nitrogen center [2].

Diastereoselective synthesis Exo/endo selectivity Bridged bicyclic systems

Boc Protecting Group vs. Cbz Analog: Orthogonal Deprotection Selectivity Differentiator

The Boc (tert-butyloxycarbonyl) protecting group on the target compound enables acid-mediated deprotection (typically 20–60% TFA in CH₂Cl₂ at 0 °C to room temperature, 1–2 h), whereas the Cbz (benzyloxycarbonyl) analog (e.g., benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate) requires hydrogenolysis (H₂, Pd/C, atmospheric pressure) or strongly acidic conditions (HBr/AcOH) [1]. This orthogonal reactivity profile means that Boc can be selectively removed in the presence of Cbz-protected amines, whereas Cbz cannot be removed without affecting alkene or nitro functionalities that are sensitive to hydrogenation . The Cbz analog is also documented to exhibit greater thermal stability but higher sensitivity to adventitious nucleophiles at elevated temperatures (cyclization observed at 140 °C in the presence of triethylamine for Cbz-protected prolinol derivatives, compared to similar behavior at lower temperatures for Boc analogs) [2].

Protecting group strategy Orthogonal deprotection Solid-phase peptide synthesis

6-Hydroxy vs. 6-Oxo (Ketone) Functional Group: Versatility for Downstream Derivatization

The target compound bears a secondary alcohol at the 6-position, enabling direct esterification, etherification (Williamson or Mitsunobu), oxidation to the ketone, or conversion to leaving groups (mesylate, tosylate) for nucleophilic displacement . The 6-oxo analog (tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, CAS 198835-04-0) is limited to reductive amination, Grignard additions, and oxime/hydrazone formation . The alcohol functional handle provides access to both the alcohol-derived product space (ethers, esters, carbamates) and, via oxidation, the ketone-derived space, effectively doubling the synthetic versatility [1].

Functional group interconversion Synthetic intermediate Alcohol vs. ketone reactivity

2-Azabicyclo[2.2.1]heptane vs. 2-Azabicyclo[2.2.2]octane Ring System: Conformational Rigidity and Steric Profile

The [2.2.1] bicyclic system in the target compound provides a rigid scaffold with a bridgehead nitrogen and a defined exit vector for the 6-substituent, distinct from the larger [2.2.2] system (tert-butyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate, CAS 1311391-25-9) [1]. In the context of prolyl endopeptidase (PEP) inhibitors, the [2.2.1] scaffold (ABH) and the [2.2.2] scaffold (ABO) yielded compounds with different potency profiles: ABH-containing inhibitor 24 exhibited an IC₅₀ of approximately 30 nM, while the corresponding ABO analog 25 showed comparable potency, but with the optimal side chain differing between the two scaffolds, indicating scaffold-dependent SAR [2]. The [2.2.1] system presents a more acute bridgehead angle, resulting in greater spatial compression around the nitrogen and a different trajectory for substituents, which can critically affect receptor complementarity [3].

Bicyclic isosteres Conformational constraint Scaffold diversity

Medicinal Chemistry Track Record: 2-Azabicyclo[2.2.1]heptane Scaffold in DPP-4 and Orexin Receptor Programs

The 2-azabicyclo[2.2.1]heptane scaffold—for which this (6R)-Boc-6-hydroxy compound serves as a direct synthetic precursor—has been validated in multiple drug discovery programs [1]. Neogliptin, a 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitor, demonstrated an IC₅₀ of 16.8 ± 2.2 nM against DPP-4, making it more potent than the clinically approved agents vildagliptin and sitagliptin [2]. Follow-on optimization yielded compound 9a with an IC₅₀ of 4.3 nM and no substantial inhibition of the off-targets DPP-8 and DPP-9, establishing the scaffold's capacity for high selectivity [3]. Separately, patents disclose 2-azabicyclo[2.2.1]heptane derivatives as orexin receptor antagonists for sleep disorders [4]. The (6R)-hydroxy building block provides direct access to these pharmacologically validated chemotypes via functionalization of the 6-hydroxy position.

DPP-4 inhibitors Orexin receptor antagonists Scaffold validation

Prioritized Application Scenarios for (6R)-Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Informed by Quantitative Differentiation Evidence


Enantioselective Synthesis of DPP-4 Inhibitors (Neogliptin Series)

The (6R)-Boc-6-hydroxy building block serves as the direct chiral precursor for constructing the 2-azabicyclo[2.2.1]heptane pharmacophore of neogliptin (IC₅₀ = 16.8 nM) and its optimized analogs (IC₅₀ = 4.3 nM). The (6R) configuration ensures the correct absolute stereochemistry of the final inhibitor, which is essential for achieving >3.9-fold potency improvement over earlier leads [1]. Using the racemic building block would produce a 1:1 mixture of active and inactive (or less active) enantiomers, requiring chiral separation and reducing yield. The Boc protecting group permits late-stage acidolytic deprotection without affecting the 1,2,4-oxadiazole or trifluorophenyl moieties present in the advanced DPP-4 inhibitor structures [2].

Orexin Receptor Antagonist Development Programs

Patented 2-azabicyclo[2.2.1]heptane-based orexin receptor antagonists for sleep disorder indications are directly accessible from this building block via functionalization of the 6-hydroxy group. The exo configuration of the alcohol has been exploited in the synthesis of epibatidine analogs that bind with high affinity to nicotinic acetylcholine receptors, demonstrating that the facial orientation of the 6-substituent is a critical determinant of receptor complementarity [3]. The rigid [2.2.1] scaffold constrains the exit vector of the C6 substituent, a feature that distinguishes it from the more flexible 2-azabicyclo[2.2.2]octane scaffold and that has been shown to affect binding potency in PEP inhibitor SAR studies [4].

Multi-Step Orthogonal Protection Strategy Synthesis

When designing a synthetic sequence requiring sequential amine deprotections, the Boc group on this building block provides orthogonal selectivity relative to Cbz- or Fmoc-protected intermediates present elsewhere in the molecule. The Boc group is selectively cleaved under acidic conditions (20–60% TFA/CH₂Cl₂) that leave Cbz groups intact, while Cbz groups in orthogonal partners are removed by hydrogenolysis without affecting the acid-stable functionalities [5]. This orthogonality is essential for constructing complex polyamine targets, such as dendrimers and peptide conjugates incorporating the rigid 2-azanorbornane core, where precise spatial presentation of multiple amine functionalities is required [6].

Conformationally Constrained Fragment Library Construction

The (6R)-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane building block is a valuable component for fragment-based drug discovery libraries seeking three-dimensional, sp³-rich scaffolds. The 6-hydroxy group provides a synthetic handle for diversification into esters, ethers, carbamates, and sulfonates—generating diverse fragment arrays from a single commercial building block—while the rigid bicyclic core ensures that each derivative maintains a well-defined spatial orientation, facilitating structure-based design [7]. This addresses the growing demand in medicinal chemistry for libraries with enhanced three-dimensionality to improve clinical success rates [8].

Quote Request

Request a Quote for (6R)-Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.